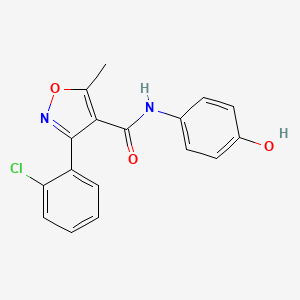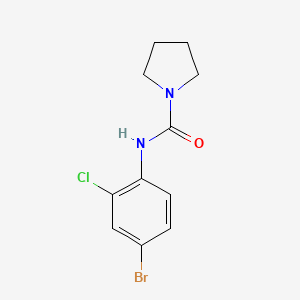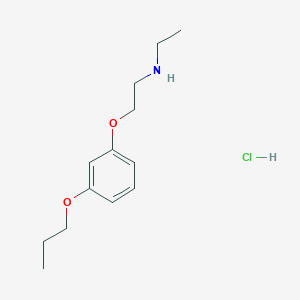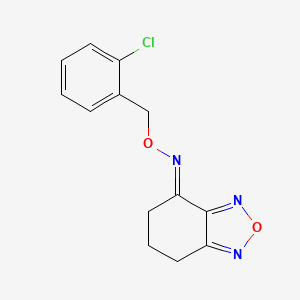![molecular formula C19H22N2O5 B5374488 methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5374488.png)
methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate, also known as MMCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MMCA is a type of morpholine-based compound that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, as well as the activation of signaling pathways such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons against oxidative stress and inflammation, and the inhibition of pro-inflammatory cytokine production. methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate has also been shown to exhibit antioxidant activity and to have a protective effect on liver and kidney function.
实验室实验的优点和局限性
One advantage of using methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate in lab experiments is its potential to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate, including:
1. Further studies on its mechanism of action to optimize its therapeutic potential.
2. Development of new derivatives of methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate with improved pharmacokinetic properties.
3. Investigation of the potential of methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate as a chemotherapeutic agent for various types of cancer.
4. Studies on the potential of methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Investigation of the potential of methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate as an anti-inflammatory agent for the treatment of inflammatory diseases.
In conclusion, methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate is a promising compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Further studies on its mechanism of action and optimization of its therapeutic potential are needed to fully realize its potential as a drug candidate.
合成方法
The synthesis of methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate involves several steps, including the reaction of 2-naphthol with ethyl chloroformate to form 2-(6-chloro-2-naphthyl)ethyl carbonate. This intermediate is then reacted with morpholine to form 2-(6-chloro-2-naphthyl)morpholine. Finally, the addition of methylamine and acetic acid leads to the formation of methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate.
科学研究应用
Methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate has been studied for its potential applications in various areas of scientific research, including cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate has been shown to protect neurons against oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory activity, methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
methyl 2-[[2-(6-methoxynaphthalen-2-yl)morpholine-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-16-6-5-13-9-15(4-3-14(13)10-16)17-12-21(7-8-26-17)19(23)20-11-18(22)25-2/h3-6,9-10,17H,7-8,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODHYYQWTWCBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5374420.png)
![N-methyl-1-(5-phenyl-3-isoxazolyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5374425.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)
![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5374443.png)

![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)
![N-(4-chlorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5374474.png)
![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)

